molecular formula C17H15NO3S2 B2683605 (E)-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-(thiophen-3-yl)acrylamide CAS No. 1798981-39-1

(E)-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-(thiophen-3-yl)acrylamide

Cat. No.: B2683605
CAS No.: 1798981-39-1
M. Wt: 345.43
InChI Key: LXEUFKVJAIURGJ-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-(thiophen-3-yl)acrylamide is a synthetically designed, bis-heterocyclic acrylamide derivative intended for research use only. It is strictly not for human or veterinary use. This compound is of significant research interest due to its structural features, which are characteristic of molecules investigated as enzyme inhibitors. The (E)-configured acrylamide linker, connecting a thiophen-3-yl group to a complex furan-thiophene hybrid head group, provides a rigid, planar structure that can mimic enzyme substrates. Published studies on structurally related acrylamides have demonstrated their potential as inhibitors of bacterial sortases, such as Sortase A from Staphylococcus aureus , which is a promising target for anti-virulence therapies against antibiotic-resistant strains like MRSA . The presence of both furan and thiophene rings contributes distinct electronic and steric properties that are crucial for binding interactions at enzyme active sites . Furthermore, the hydroxy methyl bridge on the furan-thiophene moiety may enhance solubility and provide a site for additional hydrogen bonding, potentially influencing the compound's bioavailability and inhibitory potency. Researchers can utilize this compound in various biochemical assays, including enzyme inhibition studies to determine IC50 values, and in cell-based models to investigate its effects on bacterial virulence. Its core structure suggests potential research applications in the fields of antibacterial agent development and enzymology. As with any research compound, scientists should conduct thorough characterization using techniques such as NMR spectroscopy and mass spectrometry to confirm structural integrity and purity prior to use.

Properties

IUPAC Name

(E)-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S2/c19-16(6-3-12-7-9-22-11-12)18-10-13-4-5-15(23-13)17(20)14-2-1-8-21-14/h1-9,11,17,20H,10H2,(H,18,19)/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEUFKVJAIURGJ-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(C2=CC=C(S2)CNC(=O)C=CC3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(C2=CC=C(S2)CNC(=O)/C=C/C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-(thiophen-3-yl)acrylamide is a compound of considerable interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H15NO3S2
  • Molecular Weight : 345.43 g/mol
  • IUPAC Name : (E)-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-3-thiophen-3-ylprop-2-enamide

The biological activity of this compound is thought to be mediated through its interaction with various biological targets, including:

  • Nicotinic Acetylcholine Receptors (nAChRs) : Similar compounds have shown activity as positive allosteric modulators of nAChRs, influencing neurotransmitter release and neuronal excitability .
  • Antimicrobial Activity : The compound's structural analogs have demonstrated significant antimicrobial properties, suggesting that it may inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or interfering with metabolic pathways .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene-based compounds, including those structurally related to this compound. For instance, derivatives with similar frameworks exhibited minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
7b0.25Escherichia coli

Neuropharmacological Effects

In neuropharmacological studies, compounds with similar structures have been tested for their anxiolytic effects through behavioral assays in animal models. For example, a related compound demonstrated anxiolytic-like activity at doses of 0.5 mg/kg in the elevated plus maze test, indicating potential therapeutic applications in anxiety disorders .

Case Studies

  • Study on Anxiolytic Activity : A study investigated the effects of a thiophene derivative on anxiety-like behavior in mice. The results indicated significant anxiolytic effects mediated by α7 nicotinic acetylcholine receptors, suggesting that similar compounds could be developed for treating anxiety disorders .
  • Antimicrobial Evaluation : Another study focused on synthesizing thiophene derivatives and assessing their antimicrobial properties. The findings revealed that certain derivatives exhibited potent antibacterial activity and low cytotoxicity, making them suitable candidates for further development as antimicrobial agents .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The target compound’s structural uniqueness lies in its dual heterocyclic substitution (furan and thiophene) and the hydroxymethyl linker. Below is a comparison with key analogs:

Compound Name Core Structure Substituents Key Functional Groups Reference
(E)-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-(thiophen-3-yl)acrylamide Acrylamide 5-(Hydroxymethylfuran)-thiophene, thiophen-3-yl Hydroxymethyl, thiophene, furan N/A
(2E)-3-Phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acrylamide () Acrylamide Phenyl, trifluoromethylbenzyl-thiazole Trifluoromethyl, thiazole
(2E)-N-(2-Methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide () Acrylamide 3-Nitrophenyl-furyl, 2-methylphenyl Nitrophenyl, furan
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide () Thioxoacetamide-thiazolidinone 4-Chlorobenzylidene, 4-methoxyphenyl Thioxo, thiazolidinone

Key Observations :

  • The target compound’s hydroxymethylfuran-thiophene substituent distinguishes it from analogs with simpler aromatic (e.g., phenyl in ) or nitro/furyl groups (e.g., ). This substitution may influence solubility and hydrogen-bonding capacity.

Comparative Yields :

  • Thioxoacetamide derivatives () show yields ranging from 53% to 90%, depending on steric and electronic effects of substituents .

Melting Points :

  • Thioxoacetamide-thiazolidinones () exhibit higher melting points (147–207°C) due to rigid thiazolidinone cores .
  • The target compound’s hydroxymethyl group may lower its melting point compared to nitro- or trifluoromethyl-substituted analogs (e.g., 155–160°C for ) .

Bioactivity :

  • Trifluoromethylbenzyl-thiazole acrylamides () show kinase inhibition, attributed to the electron-withdrawing CF₃ group enhancing binding affinity .
  • Nitrophenyl-furyl acrylamides () demonstrate antimicrobial activity, likely due to nitro group-mediated redox interactions .

Computational and Structural Insights

  • Density-functional theory (DFT) : Methods from –5 could predict the target compound’s electronic properties, such as HOMO-LUMO gaps influenced by thiophene and furan π-systems .
  • Crystallography : Tools like SHELXL (–7) and WinGX () are critical for resolving complex heterocyclic structures, as demonstrated for furan-thiophene hybrids in –13 .

Q & A

Q. Optimization Parameters :

ParameterOptimal Range/ReagentsPurpose
Temperature0–25°C (step-dependent)Minimize decomposition
SolventDMF, THF, or DCMEnhance solubility/reactivity
CatalystsTriethylamine, EDCIAccelerate acylation
PurificationColumn chromatography (SiO2_2)Remove unreacted intermediates

Yield improvements (70–85%) are achieved by monitoring reactions via TLC and adjusting stoichiometry .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are they employed?

Methodological Answer:

  • NMR Spectroscopy :
    • 1^1H NMR confirms proton environments (e.g., acrylamide’s vinyl protons at δ 6.2–6.8 ppm, thiophene/furan aromatic protons at δ 7.1–7.5 ppm) .
    • 13^{13}C NMR identifies carbonyl (δ 165–170 ppm) and heterocyclic carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., observed m/z 385.08 vs. calculated 385.07 for C18_{18}H15_{15}NO3_3S2_2) .
  • IR Spectroscopy : Detects amide C=O stretches (~1650 cm1^{-1}) and hydroxyl O-H stretches (~3300 cm1^{-1}) .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:
Contradictions arise due to overlapping signals or stereochemical ambiguity. Strategies include:

  • Multi-Technique Cross-Validation : Combine 1^1H-13^{13}C HSQC NMR to assign carbons adjacent to protons, and NOESY for spatial proximity analysis .
  • X-ray Crystallography : Resolve absolute configuration (e.g., E/Z isomerism in acrylamide) with single-crystal diffraction data .
  • Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (software: Gaussian, ORCA) .

Example: A 2025 study resolved conflicting 1^1H NMR peaks by synthesizing stereoisomers and comparing retention times via HPLC .

Advanced: What computational methods are used to predict the compound’s electronic properties and reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites (e.g., acrylamide’s β-carbon as a Michael acceptor) .
    • Solvent effects are modeled using PCM (Polarizable Continuum Model) .
  • Molecular Dynamics (MD) : Simulate binding modes with biological targets (e.g., kinases) using software like GROMACS .
  • Docking Studies (AutoDock Vina) : Predict interactions with proteins (e.g., hydrogen bonding with thiophene’s sulfur) .

Advanced: How to design experiments to evaluate the compound’s biological activity and mechanism?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC50_{50} against kinases (e.g., EGFR) using fluorescence-based assays .
    • Cytotoxicity : Test via MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Mechanistic Studies :
    • Western Blotting : Quantify apoptosis markers (e.g., caspase-3 cleavage) .
    • Surface Plasmon Resonance (SPR) : Determine binding affinity (KD_D) to target proteins .

Data Interpretation : Use Hill plots to distinguish allosteric vs. competitive inhibition and validate with mutant proteins .

Basic: What are the common purification methods for this compound, and how is purity assessed?

Methodological Answer:

  • Purification :
    • Flash Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 3:1 to 1:2) .
    • Recrystallization : Employ ethanol/water mixtures for crystalline intermediates .
  • Purity Assessment :
    • HPLC : ≥95% purity confirmed with C18 columns (acetonitrile/water mobile phase) .
    • Elemental Analysis : Match C, H, N, S percentages to theoretical values (e.g., C: 56.12%, H: 4.16%) .

Advanced: How to analyze the compound’s stability under different storage conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., onset at 180°C) .
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., glass transition at 75°C) .
  • Accelerated Stability Studies : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC. Hydrolysis of the acrylamide bond is a key degradation pathway .

Advanced: What strategies optimize the compound’s yield in multi-step syntheses?

Methodological Answer:

  • Reaction Monitoring : Use inline FTIR or LC-MS to detect intermediates and adjust conditions in real-time .
  • Catalyst Screening : Test Pd(OAc)2_2 vs. CuI for Suzuki couplings; the latter improves thiophene coupling efficiency by 20% .
  • Solvent Optimization : Replace DMF with cyclopentyl methyl ether (CPME) to reduce side reactions in acylation steps .

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